2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(propan-2-yl)acetamide 2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(propan-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1021258-62-7
VCID: VC11963999
InChI: InChI=1S/C20H22N4O2S/c1-12(2)22-16(25)11-27-20-23-17-15(13-6-4-3-5-7-13)10-21-18(17)19(26)24(20)14-8-9-14/h3-7,10,12,14,21H,8-9,11H2,1-2H3,(H,22,25)
SMILES: CC(C)NC(=O)CSC1=NC2=C(C(=O)N1C3CC3)NC=C2C4=CC=CC=C4
Molecular Formula: C20H22N4O2S
Molecular Weight: 382.5 g/mol

2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(propan-2-yl)acetamide

CAS No.: 1021258-62-7

Cat. No.: VC11963999

Molecular Formula: C20H22N4O2S

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(propan-2-yl)acetamide - 1021258-62-7

Specification

CAS No. 1021258-62-7
Molecular Formula C20H22N4O2S
Molecular Weight 382.5 g/mol
IUPAC Name 2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-propan-2-ylacetamide
Standard InChI InChI=1S/C20H22N4O2S/c1-12(2)22-16(25)11-27-20-23-17-15(13-6-4-3-5-7-13)10-21-18(17)19(26)24(20)14-8-9-14/h3-7,10,12,14,21H,8-9,11H2,1-2H3,(H,22,25)
Standard InChI Key LGXLNOJOVXEXLE-UHFFFAOYSA-N
SMILES CC(C)NC(=O)CSC1=NC2=C(C(=O)N1C3CC3)NC=C2C4=CC=CC=C4
Canonical SMILES CC(C)NC(=O)CSC1=NC2=C(C(=O)N1C3CC3)NC=C2C4=CC=CC=C4

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s architecture integrates three key domains:

  • Pyrrolo[3,2-d]pyrimidine Core: A bicyclic system combining pyrrole and pyrimidine rings, functionalized at position 3 with a cyclopropyl group and at position 4 with a ketone oxygen .

  • Sulfanyl Linkage: A thioether (-S-) bridge connecting the core to an acetamide sidechain, enhancing metabolic stability compared to oxygen-based ethers.

  • N-(Propan-2-yl)Acetamide: A branched alkylamide substituent contributing to lipophilicity and potential target binding via hydrogen bonding.

The planar pyrrolopyrimidine system facilitates π-π stacking interactions with biological targets, while the cyclopropyl group introduces steric constraints that may modulate selectivity .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC20H22N4O2S\text{C}_{20}\text{H}_{22}\text{N}_4\text{O}_2\text{S}
Molecular Weight382.5 g/mol
IUPAC Name2-[(3-Cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-propan-2-ylacetamide
Canonical SMILESCC(C)NC(=O)CSC1=NC2=C(C(=O)N1C3CC3)NC=C2C4=CC=CC=C4

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis typically involves multistep organic reactions:

  • Core Construction: Cyclocondensation of 4-aminopyrrole-3-carboxylates with cyclopropyl isocyanates yields the pyrrolopyrimidine scaffold .

  • Sulfanyl Incorporation: Thiolation at position 2 using Lawesson’s reagent or thiourea derivatives introduces the sulfhydryl group .

  • Acetamide Coupling: Reaction of 2-mercapto intermediates with N-(propan-2-yl)chloroacetamide under basic conditions (e.g., K₂CO₃ in DMF) completes the assembly.

Key challenges include regioselective functionalization and minimizing racemization at the cyclopropyl center. Purification often employs silica gel chromatography, with final compounds validated via 1H^1\text{H}-NMR and LC-MS.

Spectroscopic Profiles

  • 1H^1\text{H}-NMR: Distinct signals include δ 1.2–1.4 ppm (cyclopropyl CH₂), δ 4.1–4.3 ppm (acetamide CH), and δ 7.3–7.5 ppm (phenyl protons).

  • IR Spectroscopy: Strong absorptions at 1680 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-H stretch, pre-coupling) .

Biological Activities and Mechanism of Action

Antiproliferative Effects

Pyrrolopyrimidines bearing phenyl and sulfanyl groups show submicromolar activity against A549 (lung) and HCT116 (colon) cancer lines . Mechanistically, these compounds intercalate DNA and inhibit topoisomerase II, though the acetamide moiety’s role in target engagement warrants further study .

Table 2: Comparative Anticancer Activity of Pyrrolopyrimidine Analogs

CompoundIC₅₀ (A549)IC₅₀ (HCT116)Target
Gemcitabine (control)0.8 µM1.2 µMDNA synthesis
Thieno-pyrrolopyrimidine 360.3 µM0.5 µMKinase signaling
Target CompoundPendingPendingHypothesized

Structure-Activity Relationship (SAR) Insights

Role of the Cyclopropyl Group

  • Steric Effects: The cyclopropyl’s rigid geometry prevents undesired conformations, improving target binding .

  • Metabolic Stability: Compared to bulkier substituents (e.g., tert-butyl), cyclopropyl reduces CYP450-mediated oxidation .

Impact of Sulfanyl vs. Oxygen Linkers

  • Sulfanyl Bridges: Enhance membrane permeability (LogP +0.4 vs. ethers) and resist hydrolytic cleavage.

  • Electron Withdrawal: The sulfur atom slightly polarizes the acetamide carbonyl, potentially strengthening hydrogen bonds .

Pharmacokinetic and Toxicity Considerations

ADME Profiles

  • Absorption: Predicted Caco-2 permeability of 8.2×1068.2 \times 10^{-6} cm/s suggests moderate oral bioavailability.

  • Metabolism: In vitro microsomal studies indicate primary oxidation at the cyclopropyl ring, yielding epoxide intermediates .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator